Evidence Dimension 1: WNK Isoform Selectivity Profile vs. Orthosteric WNK Inhibitor WNK463
STOCK2S-26016 exhibits a distinct WNK isoform inhibition profile compared to the orthosteric pan-WNK inhibitor WNK463. While WNK463 potently inhibits all four WNK family members with nanomolar IC50 values (WNK1: 5 nM; WNK4: 9 nM), STOCK2S-26016 demonstrates micromolar potency with a ~2.2-fold selectivity for WNK4 over WNK1 [1][2]. This differential isoform preference is critical for research applications where partial pathway modulation is desired over complete WNK blockade .
| Evidence Dimension | WNK isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | WNK4: 16 μM; WNK1: 34.4 μM |
| Comparator Or Baseline | WNK463 (WNK4: 9 nM; WNK1: 5 nM) |
| Quantified Difference | STOCK2S-26016 is ~1,800-fold less potent than WNK463 against WNK4 but exhibits ~2.2-fold selectivity for WNK4 over WNK1, whereas WNK463 shows only ~1.8-fold difference. |
| Conditions | In vitro kinase activity assays using recombinant WNK kinases with MBP substrate and ATP (1-2 μM). |
Why This Matters
This differential isoform selectivity profile enables researchers to study partial versus complete WNK pathway inhibition, a critical distinction for elucidating physiological roles and minimizing off-target effects.
- [1] Mori T, Kikuchi E, Watanabe Y, et al. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy. Biochem J. 2013;455(3):339-345. doi:10.1042/BJ20130597 View Source
- [2] Yamada K, Park HM, Rigel DF, et al. Small-molecule WNK inhibition regulates cardiovascular and renal function. Nat Chem Biol. 2016;12(11):896-898. View Source
